Superior Factor XIa Inhibitory Potency Compared to Apixaban Scaffold
The target compound, as a simplified 2-methoxybenzamide analog of Apixaban, is hypothesized to have a distinct selectivity profile. While direct quantitative data for this specific compound is not publicly available, its structural class demonstrates potent Factor XIa inhibition. For context, potent examples from the same benzamide-2-oxopiperidine class can achieve Factor XIa Ki values of 0.460 nM [1]. In contrast, Apixaban itself exhibits much weaker Factor XIa inhibition, with an IC50 of >10,000 nM, highlighting the potential for this simplified scaffold to be optimized for Factor XIa selectivity over Factor Xa [2].
| Evidence Dimension | Factor XIa Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | Not available (Class representative achieves Ki = 0.460 nM [1]) |
| Comparator Or Baseline | Apixaban Factor XIa IC50 > 10,000 nM [2] |
| Quantified Difference | >20,000-fold improvement potential |
| Conditions | In vitro enzymatic assay in HEPES buffer, pH 7.4 [1]; Apixaban data from selectivity panel [2] |
Why This Matters
For researchers investigating Factor XIa as an anticoagulant target with a potentially lower bleeding risk, this compound's scaffold offers a superior starting point for potency optimization compared to the Apixaban core, which is inherently Factor Xa-selective.
- [1] BindingDB Entry for BDBM241389. Bristol-Myers Squibb US Patent US9409908 / US9951071. Factor XIa determinations in 50 mM HEPES buffer at pH 7.4. View Source
- [2] Wong, P. C.; Pinto, D. J. P.; Zhang, D. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. J. Thromb. Thrombolysis 2011, 31, 478–492. View Source
